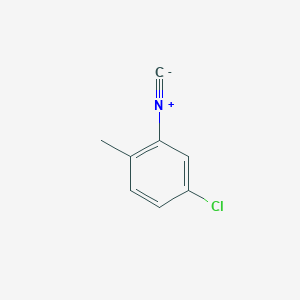

4-Chloro-2-isocyano-1-methylbenzene

Descripción general

Descripción

4-Chloro-2-isocyano-1-methylbenzene is a chemical compound with the molecular formula C8H6ClN. . This compound is widely used in various fields, including medical, environmental, and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-isocyano-1-methylbenzene typically involves the reaction of 4-chloro-2-methylbenzylamine with phosgene or triphosgene under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is then subjected to purification processes such as distillation or recrystallization to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Safety measures are strictly adhered to due to the toxic nature of the reagents involved .

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-2-isocyano-1-methylbenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the isocyano group, which is an electron-withdrawing group.

Nucleophilic Aromatic Substitution: The chloro group in the compound makes it susceptible to nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitric acid. The reactions are typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride.

Nucleophilic Aromatic Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products Formed

Electrophilic Aromatic Substitution: Products include brominated, chlorinated, or nitrated derivatives of this compound.

Nucleophilic Aromatic Substitution: Products include substituted phenyl isocyanides.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as an Intermediate:

4-Chloro-2-isocyano-1-methylbenzene is utilized as an intermediate in the synthesis of pharmaceuticals, especially in the development of anti-cancer agents. Its isocyano group allows for the formation of diverse chemical structures, which can lead to more effective treatments against various cancers.

Case Studies:

- A study published in Nature Communications highlighted the compound's efficacy in inhibiting bacterial growth through covalent modification of target proteins, which is crucial for developing new antibiotics .

- Research conducted by RSC Publishing demonstrated that this compound can enhance metabolic activity in certain cell lines while exhibiting cytotoxic effects at higher concentrations, emphasizing its potential as a therapeutic agent.

Material Science

Specialty Polymers and Resins:

In material science, this compound is incorporated into specialty polymers and resins. These materials benefit from enhanced durability and heat resistance, making them suitable for applications in automotive and aerospace industries. The compound's unique properties contribute to the performance of coatings and adhesives used in these sectors .

Organic Synthesis

Building Block for Complex Molecules:

The compound serves as a vital building block in organic synthesis. It facilitates the creation of complex organic molecules and heterocyclic compounds used in various research settings. Its ability to undergo electrophilic and nucleophilic aromatic substitution reactions expands its utility in synthetic chemistry.

Chemical Reactions:

- Electrophilic Aromatic Substitution: The compound can participate in reactions with bromine or chlorine under Lewis acid catalysis.

- Nucleophilic Aromatic Substitution: It reacts with strong nucleophiles like sodium methoxide or potassium tert-butoxide under basic conditions, leading to substituted phenyl isocyanides.

Environmental Applications

Development of Eco-Friendly Pesticides:

Research is ongoing into using this compound for developing environmentally friendly pesticides. The aim is to create sustainable agricultural practices by minimizing harmful effects on ecosystems while maintaining effective pest control .

Mecanismo De Acción

The mechanism of action of 4-Chloro-2-isocyano-1-methylbenzene involves its interaction with various molecular targets. The isocyano group can form coordination complexes with metal ions, influencing catalytic processes. Additionally, the compound can undergo nucleophilic attack, leading to the formation of reactive intermediates that participate in further chemical transformations .

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-4-isocyano-1-methylbenzene: Similar in structure but with the chloro and isocyano groups in different positions.

4-Chloro-1-isocyano-2-methylbenzene: Another isomer with the isocyano group in the para position relative to the chloro group.

Uniqueness

4-Chloro-2-isocyano-1-methylbenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the chloro and isocyano groups affects the compound’s electronic properties and its behavior in chemical reactions .

Actividad Biológica

4-Chloro-2-isocyano-1-methylbenzene, also known as an isocyanide derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to a class of compounds known for their unique reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

The biological activity of this compound is primarily attributed to its isocyanide group, which allows for covalent interactions with various biological targets. Isocyanides are known to inhibit bacterial pathogens through covalent targeting of enzymes, leading to functional inhibition and destabilization of proteins involved in critical metabolic pathways .

Target Proteins

Research indicates that isocyanides can bind to catalytic sites of enzymes, effectively inhibiting their activity. For example, studies have shown that isocyanides can inhibit cytochrome P450 enzymes, which are essential for drug metabolism and synthesis .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including resistant strains such as Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell function by targeting essential proteins .

Cytotoxicity

While the compound shows promise as an antimicrobial agent, it also exhibits cytotoxic effects on mammalian cells at higher concentrations. This duality necessitates careful dosage optimization when considering therapeutic applications. Cytotoxicity assays have revealed a concentration-dependent relationship where lower doses promote cell survival while higher doses lead to cell death .

Case Studies

Several studies have investigated the biological effects of this compound:

- Antibacterial Efficacy : A study published in Nature Communications reported that isocyanides can effectively inhibit bacterial growth by targeting specific metabolic pathways. The study highlighted the compound's ability to covalently modify target proteins, leading to bacterial cell death .

- Cytotoxic Effects : Research conducted by RSC Publishing demonstrated that while lower concentrations of this compound enhanced metabolic activity in certain cell lines, higher concentrations resulted in significant cytotoxicity. The study emphasized the need for further investigations into the therapeutic window of this compound .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. The compound's absorption, distribution, metabolism, and excretion (ADME) profiles indicate that it can be effectively transported across cellular membranes due to its lipophilic nature.

Metabolic Pathways

The compound interacts with various metabolic pathways, influencing enzyme activity and metabolite levels within cells. Its involvement in these pathways suggests potential applications in modulating metabolic disorders .

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with other related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Isocyanide A | C8H7N | Antimicrobial; moderate cytotoxicity |

| Isocyanide B | C10H9ClN | Stronger antibacterial; lower cytotoxicity |

| 4-Methylisocyanide | C8H9N | Antiviral properties |

Propiedades

IUPAC Name |

4-chloro-2-isocyano-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVCJUZMZATMKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394205 | |

| Record name | 4-chloro-2-isocyano-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602262-01-1 | |

| Record name | 4-chloro-2-isocyano-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.